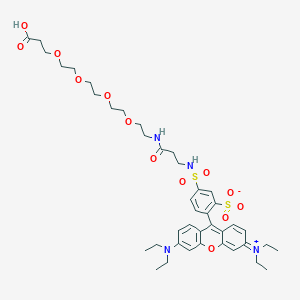
4-(2,2-Difluoroethoxy)piperidine hydrochloride
Overview
Description
“4-(2,2-Difluoroethoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1183898-34-1 . It has a molecular weight of 185.64 and its IUPAC name is 4-(2,2-difluoroethyl)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13F2N.ClH/c8-7(9)5-6-1-3-10-4-2-6;/h6-7,10H,1-5H2;1H . This indicates the presence of a piperidine ring with a 2,2-difluoroethoxy group attached to it.Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 185.64 .Scientific Research Applications
Structural and Molecular Characterization
Research into piperidine derivatives, including those similar to "4-(2,2-Difluoroethoxy)piperidine hydrochloride," often focuses on their structural and molecular characterization. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride was characterized using single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, highlighting the importance of structural analysis in understanding the properties and potential applications of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Chemical Reactions
Several studies focus on the synthesis of piperidine derivatives and their chemical reactions. For example, research on the synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone hydrochloride used piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, showcasing the diverse synthetic pathways and the importance of these compounds in medicinal chemistry (Zheng Rui, 2010).
Antimicrobial Activities
The antimicrobial activities of piperidine derivatives are also a significant area of research. For instance, a study synthesized and screened (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for microbial activities, finding moderate activities against various microbes. This suggests potential applications in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Novel Applications and Properties
Research continues to explore novel applications and properties of piperidine derivatives. For example, studies on the development of novel nitroxyl radicals for controlling reactivity with ascorbic acid demonstrate the diverse functional applications of piperidine derivatives beyond traditional pharmaceutical uses, including in materials science and as polymerization mediators (Kinoshita et al., 2009).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(2,2-Difluoroethoxy)piperidine hydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(2,2-difluoroethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)5-11-6-1-3-10-4-2-6;/h6-7,10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXXAKCHKGVXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)
![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)


![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)





![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid](/img/structure/B1435784.png)
